molecular formula C6H2ClN3O2S B3289445 2-Chloro-6-nitrothiazolo[4,5-b]pyridine CAS No. 857970-02-6

2-Chloro-6-nitrothiazolo[4,5-b]pyridine

Cat. No.: B3289445
CAS No.: 857970-02-6
M. Wt: 215.62 g/mol
InChI Key: ZAWXFDQGLNLZGS-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a nitro group at the 6-position .

Preparation Methods

The synthesis of 2-Chloro-6-nitrothiazolo[4,5-b]pyridine typically involves a two-stage process. Initially, 2-chloro-3,5-dinitropyridine reacts with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate to form an intermediate compound. This intermediate then undergoes cyclization to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

2-Chloro-6-nitrothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-nitrothiazolo[4,5-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

2-Chloro-6-nitrothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

    2-Chloro-6-aminothiazolo[4,5-b]pyridine: Similar structure but with an amino group instead of a nitro group.

    2-Methylthiazolo[4,5-b]pyridine: Contains a methyl group at the 2-position instead of chlorine.

    6-Nitrothiazolo[4,5-b]pyridine: Lacks the chlorine atom at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-6-nitro-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWXFDQGLNLZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743602
Record name 2-Chloro-6-nitro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857970-02-6
Record name 2-Chloro-6-nitro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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